

# N,N-Dimethylmethanesulfonamide molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N,N-Dimethylmethanesulfonamide*

Cat. No.: *B1294423*

[Get Quote](#)

An In-Depth Technical Guide to **N,N-Dimethylmethanesulfonamide**: Synthesis, Properties, and Potential as a Medicinal Chemistry Building Block

## Abstract

**N,N-Dimethylmethanesulfonamide** (CAS No. 918-05-8) is a tertiary sulfonamide that, while structurally simple, represents an intriguing building block for medicinal chemistry and drug design. The sulfonamide moiety is a cornerstone pharmacophore, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. This guide provides a comprehensive technical overview of **N,N-Dimethylmethanesulfonamide**, detailing its physicochemical properties, a robust and scalable laboratory synthesis protocol, and critical safety considerations. Furthermore, we delve into the strategic rationale for its potential use in drug development, focusing on how its unique structural features—specifically the N,N-dimethyl substitution—can be leveraged by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties of lead compounds.

## Introduction: The Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group (-SO<sub>2</sub>NRR') is one of the most significant and privileged structures in the history of medicinal chemistry. Its journey began with the discovery of the antibacterial properties of prontosil, leading to the development of sulfa drugs, the first class of systemic antimicrobial agents. The enduring utility of this moiety stems from its unique

physicochemical characteristics: it is a stable, non-basic group with a tetrahedral geometry, and its sulfonyl oxygens are potent hydrogen bond acceptors.

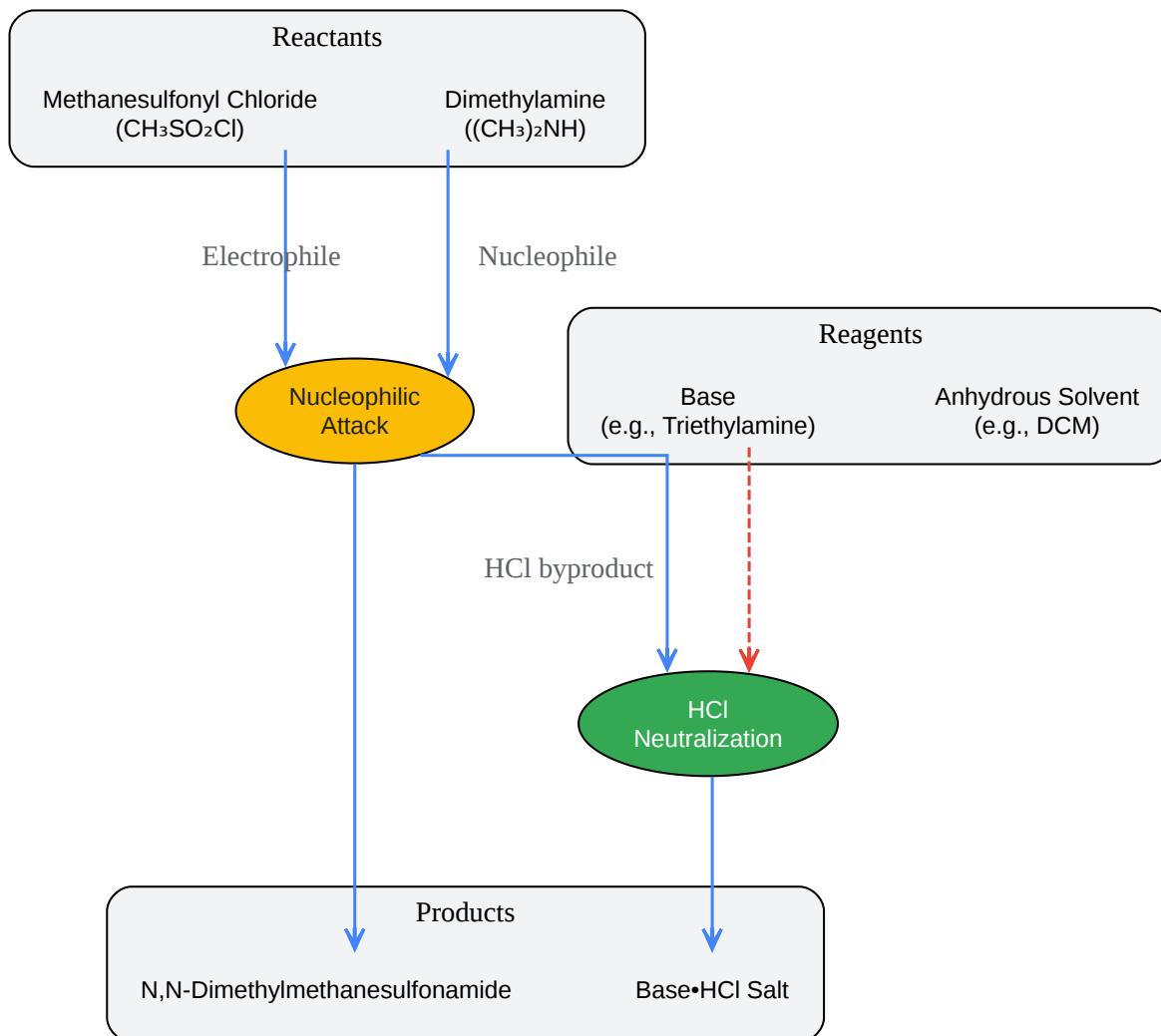
While primary (-SO<sub>2</sub>NH<sub>2</sub>) and secondary (-SO<sub>2</sub>NHR) sulfonamides can also act as hydrogen bond donors, the subject of this guide, **N,N-Dimethylmethanesulfonamide**, is a tertiary sulfonamide. This seemingly minor structural alteration—the replacement of N-H protons with methyl groups—has profound implications for its molecular interactions, removing its hydrogen bond donor capability entirely. This distinction is critical for a medicinal chemist, as it allows for the precise tuning of a drug candidate's binding mode and physical properties. This guide will explore **N,N-Dimethylmethanesulfonamide** not as a compound with a long list of established applications, but as a strategic tool for introducing the dimethylsulfamoyl group to systematically probe and optimize molecular properties in drug discovery programs.

## Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis and for predicting its influence on the properties of a final drug molecule. **N,N-Dimethylmethanesulfonamide** is a low-melting solid at room temperature, soluble in a range of organic solvents.

| Property                       | Value                                           | Reference(s)                            |
|--------------------------------|-------------------------------------------------|-----------------------------------------|
| Molecular Formula              | C <sub>3</sub> H <sub>9</sub> NO <sub>2</sub> S | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight               | 123.18 g/mol                                    | <a href="#">[1]</a>                     |
| CAS Number                     | 918-05-8                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance                     | White to off-white solid                        | <a href="#">[3]</a>                     |
| Melting Point                  | 46-50 °C                                        | <a href="#">[3]</a>                     |
| Boiling Point                  | 119-120 °C (at 17 mmHg)                         | <a href="#">[3]</a>                     |
| Density                        | 1.158 g/cm <sup>3</sup>                         | <a href="#">[2]</a>                     |
| Topological Polar Surface Area | 45.8 Å <sup>2</sup>                             | <a href="#">[1]</a>                     |
| XLogP3-AA                      | -0.5                                            | <a href="#">[1]</a>                     |

Table 1: Key Physicochemical Properties of **N,N-Dimethylmethanesulfonamide**.


The negative XLogP3 value indicates a high degree of hydrophilicity, a crucial parameter in drug design influencing solubility and cell permeability.

## Synthesis of N,N-Dimethylmethanesulfonamide

The synthesis of **N,N-Dimethylmethanesulfonamide** is a straightforward and robust nucleophilic substitution reaction. The most common and industrially scalable method involves the reaction of methanesulfonyl chloride with dimethylamine.

## Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of dimethylamine onto the highly electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

[Click to download full resolution via product page](#)

**Figure 1:** Reaction workflow for the synthesis of **N,N-Dimethylmethanesulfonamide**.

## Step-by-Step Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

**Materials and Reagents:**

- Methanesulfonyl chloride (MsCl)
- Dimethylamine (solution in THF or as a gas)
- Triethylamine (TEA) or Pyridine (as base)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

**Procedure:**

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dimethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality Note: This initial cooling is crucial to control the highly exothermic reaction between the amine and the sulfonyl chloride, preventing side reactions and ensuring safety.
- Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise via a dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the consumption of the starting materials.
- Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO<sub>3</sub> solution (to remove residual acid), and finally with brine. Self-Validation Note: These sequential washes ensure the removal of ionic impurities. The pH of the aqueous layers can be checked to confirm successful extraction.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **N,N-Dimethylmethanesulfonamide** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.


## Applications in Medicinal Chemistry: A Strategic Building Block

While **N,N-Dimethylmethanesulfonamide** is not a widely cited intermediate in the synthesis of blockbuster drugs, its value lies in its potential as a strategic building block and a chemical probe. Medicinal chemists often synthesize arrays of related compounds to establish a Structure-Activity Relationship (SAR). The introduction of the dimethylsulfamoyl group offers a unique modification.

## Modulating Hydrogen Bonding Capacity

The primary strategic value of using **N,N-Dimethylmethanesulfonamide** as a reagent is to install a sulfonamide that is incapable of acting as a hydrogen bond donor. In drug design, a hydrogen bond between a drug and its protein target can be a major driver of potency. However, in some cases, this interaction may be undesirable or lead to off-target effects.

- Case Study (Hypothetical): Imagine a lead compound with a secondary sulfonamide ( $-\text{SO}_2\text{NHR}$ ) that binds potently to its target kinase. However, this N-H group also forms a strong hydrogen bond with a water molecule that bridges to an anti-target, causing toxicity. By synthesizing an analog where the N-H is replaced with  $\text{N}(\text{CH}_3)_2$ , the chemist can test the hypothesis that removing this specific hydrogen bond will abrogate the toxicity while potentially maintaining sufficient on-target activity.



[Click to download full resolution via product page](#)

**Figure 2:** Logic diagram for using N,N-dimethylation in a Structure-Activity Relationship (SAR) study.

## Impact on Physicochemical Properties

Replacing an N-H proton with a methyl group increases the lipophilicity and can alter the conformation and solubility of the parent molecule. This can have significant downstream effects on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Using **N,N-Dimethylmethanesulfonamide**-derived precursors allows for a systematic exploration of these effects.

## Use as a Chemical Intermediate

**N,N-Dimethylmethanesulfonamide** can be viewed as a simple and stable carrier of the dimethylsulfamoyl moiety. While not as common as other building blocks, it serves as a valuable reagent in cases where this specific functional group is desired to probe the chemical

space around a lead compound. Its straightforward synthesis ensures that it can be readily prepared in sufficient quantities for library synthesis in the early stages of drug discovery.

## Safety and Handling

**N,N-Dimethylmethanesulfonamide** must be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and is harmful if ingested.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be done in a chemical fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

## Conclusion

**N,N-Dimethylmethanesulfonamide** is a compound whose value in drug discovery is best understood not through a list of past applications, but through the lens of strategic, hypothesis-driven medicinal chemistry. It provides the medicinal chemist with a tool to systematically remove a hydrogen bond donor site, modulate lipophilicity, and explore new chemical space around a pharmacophore. Its robust and well-understood synthesis makes it an accessible building block for research and development. As drug discovery continues to rely on the fine-tuning of molecular properties to achieve both potency and safety, the strategic use of simple, well-characterized building blocks like **N,N-Dimethylmethanesulfonamide** will remain an essential part of the modern chemist's toolkit.

## References

- PubChem. N,N-Dimethylmethanesulphonamide.
- Organic Syntheses. Methanesulfonyl cyanide. [\[Link\]](#)
- Wikipedia. Methanesulfonyl chloride. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Buy Allylcyclohexane (EVT-304450) | 2114-42-3 [evitachem.com]
- 2. US20230321039A1 - N-n-dimethyltryptamine (dmt) and dmt analog compositions, methods of making, and methods of use thereof - Google Patents [patents.google.com]
- 3. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N-Dimethylmethanesulfonamide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294423#n-n-dimethylmethanesulfonamide-molecular-weight\]](https://www.benchchem.com/product/b1294423#n-n-dimethylmethanesulfonamide-molecular-weight)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)